molecular formula C5H5N3O B3331621 2-(ethoxyimino)-Propanedinitrile CAS No. 84981-58-8

2-(ethoxyimino)-Propanedinitrile

Cat. No.: B3331621
CAS No.: 84981-58-8
M. Wt: 123.11 g/mol
InChI Key: JSHSRYJYYUXPMG-UHFFFAOYSA-N
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Description

2-(ethoxyimino)-Propanedinitrile is an organic compound that features a nitrile group and an ethoxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxyimino)-Propanedinitrile typically involves the reaction of cyanoacetamide with sodium nitrite in acetic acid to form 2-cyano-2-oxime acetamide. This intermediate is then reacted with diethyl sulfate to yield 2-cyano-2-ethoxyimino acetamide. The final step involves the reaction of this intermediate with phosphorus trichloride to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining controlled reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxyimino)-Propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imines or ethers.

Scientific Research Applications

2-(ethoxyimino)-Propanedinitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethoxyimino)-Propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyimino group can form hydrogen bonds or interact with active sites, influencing the activity of the target molecule. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxyimino)-Propanedinitrile
  • 2-(hydroxyimino)-Propanedinitrile
  • 2-(ethoxyimino)-Butanedinitrile

Uniqueness

2-(ethoxyimino)-Propanedinitrile is unique due to its specific functional groups, which provide distinct reactivity and potential applications compared to similar compounds. The presence of both the ethoxyimino and nitrile groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-ethoxyiminopropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-2-9-8-5(3-6)4-7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHSRYJYYUXPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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